Cycloleucine

Catalog No.
S660928
CAS No.
52-52-8
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloleucine

CAS Number

52-52-8

Product Name

Cycloleucine

IUPAC Name

1-aminocyclopentane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)

InChI Key

NILQLFBWTXNUOE-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(=O)O)N

Solubility

50000 mg/L (at 25 °C)
0.39 M
SOL IN WATER APPROX 5 G/100 ML

Synonyms

cycloleucine;1-Aminocyclopentanecarboxylicacid;52-52-8;1-Aminocyclopentane-1-carboxylicacid;Cycloleucin;1-Amino-1-cyclopentanecarboxylicacid;1-Amino-cyclopentanecarboxylicacid;1-Amino-1-carboxycyclopentane;Cyclopentanecarboxylicacid,1-amino-;CYCLO-LEUCINE;NSC1026;CB1639;X201;UNII-0TQU7668EI;1-Aminocyclopentanecarboxylate;WR14,997;CHEMBL295830;CHEBI:40547;HSDB5195;NILQLFBWTXNUOE-UHFFFAOYSA-N;Amino-1-cyclopentanecarboxylicacid;EINECS200-144-6;MFCD00001381;SBB004230;1-aminocyclopentane(14c)carboxylicacid

Canonical SMILES

C1CCC(C1)(C(=O)[O-])[NH3+]

Methylation Inhibitor:

  • Cycloleucine acts as a potent inhibitor of methionine adenosyl transferase (MAT), an enzyme crucial for S-adenosylmethionine (SAM) synthesis. SAM serves as a major methyl donor in cells, participating in numerous methylation reactions essential for various cellular functions [].
  • By inhibiting MAT, cycloleucine effectively reduces cellular SAM levels, impacting various methylation-dependent processes, including gene expression, protein function, and DNA methylation [].

Impact on Cell Metabolism:

  • Studies have shown that cycloleucine can influence cell metabolism in diverse ways. In Escherichia coli cultures, cycloleucine addition alters cellular metabolism, potentially affecting growth and adaptation [].
  • In plant cells, cycloleucine treatment can affect photosynthetic capacity, potentially influencing chlorophyll biosynthesis and degradation []. However, the exact mechanisms and long-term effects require further investigation [].

Regulation of Muscle Development:

  • Recent research explored the effects of cycloleucine on myogenesis, the process of muscle cell formation and development. Studies in poultry suggest that cycloleucine treatment can inhibit myoblast proliferation and differentiation while triggering cell cycle arrest [].
  • This research indicates that cycloleucine may influence muscle development, potentially impacting muscle growth and regeneration. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications [].

Potential Tool for Studying m6A Methylation:

  • N6-methyladenosine (m6A) methylation is a crucial regulatory mechanism in various biological processes. Cycloleucine's ability to inhibit methylation has made it a valuable tool for researchers studying the role of m6A in diverse contexts [].
  • By manipulating cellular m6A levels using cycloleucine, scientists can investigate the impact of m6A on gene expression, cell differentiation, and other cellular processes [].

Color/Form

CRYSTALS FROM ETHANOL & WATER

XLogP3

-1.9

LogP

-2.28
-2.28 (LogP)

Melting Point

330 dec °C
330 °C, DECOMP

UNII

0TQU7668EI

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (93.88%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE (VET): SINGLE DOSES OF ANTILYMPHOCYTE SERUM, CYCLOPHOSPHAMIDE, CYCLOLEUCINE DELAYED ONSET OF HYPERACUTE FORM OF EXPTL ALLERGIC ENCEPHALOMYELITIS IN RATS. CYCLOLEUCINE & TILORONE-HCL WERE PROVEN TO HAVE SYNERGISTIC RELATIONSHIP.
EXPTL USE: (11)C-CYCLOLEUCINE WAS EVALUATED AS TUMOR SCANNING AGENT IN 38 PT. EXTRAPOLATION FROM ANIMAL DATA GIVES 0.01 RAD/UCI FOR WHOLE BODY & LESS THAN 0.06 RAD/UCI FOR PANCREAS. 33/38 HAS GALLIUM CITRATE (67)GA SCANS ALSO; RESULTS 19 POS FORMER & 24 POS (67)GA SCANS.
MEDICATION (VET): CARBOXYL-LABELED (11)C-CYCLOLEUCINE WAS PREPD IN MULTIMILLICURIE AMT. TISSUE DISTRIBUTION (750 MICROCURIE, IV) IN MORRIS 5123 C HEPATOMA BEARING RATS INDICATED THE COMPD HAS POTENTIAL AS TUMOR-LOCALIZING AGENT FOR DETECTING CANCER IN HUMANS.
MEDICATION (VET): CYCLOLEUCINE PROTECTED RATS AGAINST SEIZURES IN MAXIMAL ELECTROSHOCK TEST BUT OFFERED NO PROTECTION AGAINST METRAZOL-(PENTYLENETETRAZOL) INDUCED SEIZURES IN MICE.

Pharmacology

Cycloleucine has cytostatic, immunosuppressive and antineoplastic activities.
Cycloleucine is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. Cycloleucine competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

SYNTHETIC AMINO ACID THOUGHT TO ACT AS VALINE ANTAGONIST.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

52-52-8

Wikipedia

Cycloleucine

Biological Half Life

AT 0.4-0.5 MG/G PLASMA LEVEL AT 24 DAYS WAS NOT SIGNIFICANTLY DIFFERENT FROM THAT AT 1 DAY. HIGHEST DOSES (1-3 MG/G) RESULTED IN NEARLY SIMILAR PLASMA LEVELS BY 4TH DAY. T/2 IN PLASMA WAS EXTREMELY LONG.

Methods of Manufacturing

ZELINSKY, STADNIKOFF, Z PHYSIOL CHEM 75, 350 (1911); CONNORS, ROSS, J CHEM SOC 1960, 2119; CREMLYN, J CHEM SOC 1962, 3977; SUDO, ICHIHARA, BULL CHEM SOC JAPAN 36, 34 (1963). MFR: NETHERLAND PATENT APPLICATION 6,607,754 (1966 TO ROHM & HAAS), CA 67, 73159B (1967).

General Manufacturing Information

Cyclopentanecarboxylic acid, 1-amino-: ACTIVE

Stability Shelf Life

FORMS STABLE METAL SALTS

Dates

Modify: 2023-08-15
Herberg LJ, Rose IC: Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion. Pharmacol Biochem Behav. 1990 Aug;36(4):735-8. [PMID:2170997]
Quinlan et al. Targeting S-Adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nature Chemical Biology, doi: 10.1038/nchembio.2384, published online 29 May 2017

Explore Compound Types